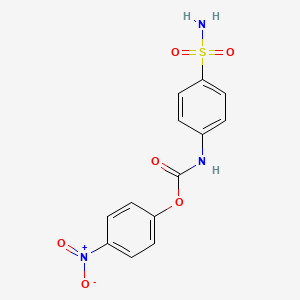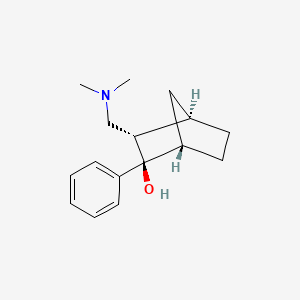
(2-endo-3-exo)-3-((Dimethylamino)methyl)-2-phenyl-2-norbornanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-endo-3-exo)-3-((Dimethylamino)methyl)-2-phenyl-2-norbornanol is a complex organic compound that belongs to the class of norbornane derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-endo-3-exo)-3-((Dimethylamino)methyl)-2-phenyl-2-norbornanol typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction followed by functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(2-endo-3-exo)-3-((Dimethylamino)methyl)-2-phenyl-2-norbornanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-endo-3-exo)-3-((Dimethylamino)methyl)-2-phenyl-2-norbornanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical transformations.
Biology
In biological research, this compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor for specialty chemicals.
Mécanisme D'action
The mechanism of action of (2-endo-3-exo)-3-((Dimethylamino)methyl)-2-phenyl-2-norbornanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The pathways involved may vary depending on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2-endo-3-exo)-3-((Dimethylamino)methyl)-2-phenyl-2-norbornanol include other norbornane derivatives with different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical reactivity and biological activity compared to other norbornane derivatives.
Propriétés
Numéro CAS |
30788-80-8 |
|---|---|
Formule moléculaire |
C16H23NO |
Poids moléculaire |
245.36 g/mol |
Nom IUPAC |
(1S,2R,3S,4R)-3-[(dimethylamino)methyl]-2-phenylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C16H23NO/c1-17(2)11-15-12-8-9-14(10-12)16(15,18)13-6-4-3-5-7-13/h3-7,12,14-15,18H,8-11H2,1-2H3/t12-,14+,15-,16-/m1/s1 |
Clé InChI |
HJPCEDOEKGVILT-SLBVQIDZSA-N |
SMILES isomérique |
CN(C)C[C@@H]1[C@@H]2CC[C@@H](C2)[C@@]1(C3=CC=CC=C3)O |
SMILES canonique |
CN(C)CC1C2CCC(C2)C1(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





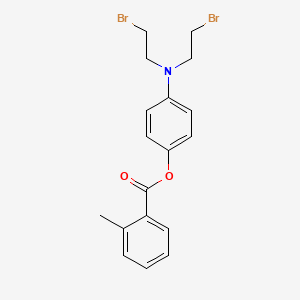


![2-Chloro-6-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14698832.png)
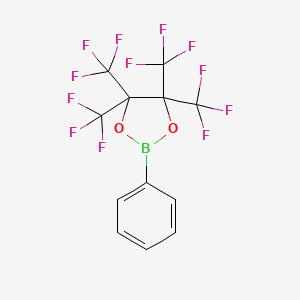
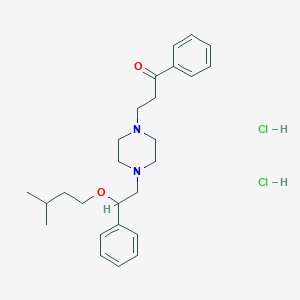
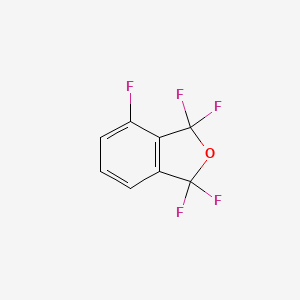

![2(3H)-Benzothiazolethione, 3-[(cyclohexylamino)methyl]-](/img/structure/B14698852.png)
![(7R,8S)-7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14698854.png)
